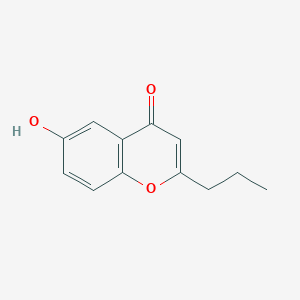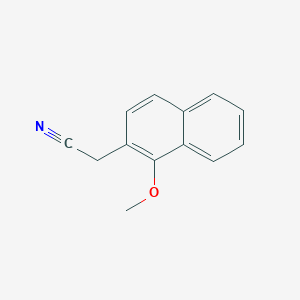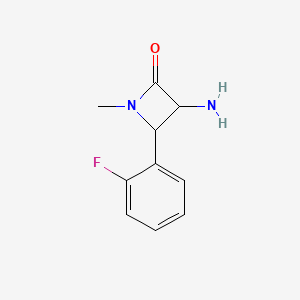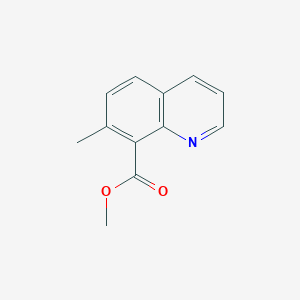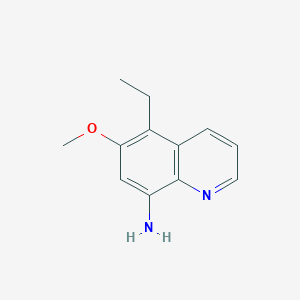
5-Ethyl-6-methoxyquinolin-8-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethyl-6-methoxyquinolin-8-amine: is a quinoline derivative with a unique structure that includes an ethyl group at the 5th position, a methoxy group at the 6th position, and an amine group at the 8th position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-6-methoxyquinolin-8-amine can be achieved through various synthetic routes. One common method involves the cyclization of an appropriate aniline derivative with an aldehyde or ketone under acidic or basic conditions. For example, the reaction of 5-ethyl-2-methoxyaniline with an appropriate aldehyde in the presence of a Lewis acid catalyst can yield the desired quinoline derivative .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 5-Ethyl-6-methoxyquinolin-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the quinoline ring can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: 5-Ethyl-6-methoxyquinolin-8-amine is used as a building block in the synthesis of more complex quinoline derivatives. It serves as a precursor for the development of new materials and catalysts in organic synthesis .
Biology: The compound has shown potential as an antimalarial agent. Studies have demonstrated its activity against Plasmodium falciparum, the parasite responsible for malaria. It is also being investigated for its antimicrobial properties against various bacterial and fungal pathogens .
Medicine: In medicinal chemistry, this compound is explored for its potential as an anticancer agent. It has been found to inhibit the growth of certain cancer cell lines by interfering with specific molecular targets involved in cell proliferation .
Industry: The compound is used in the development of dyes and pigments due to its chromophoric properties. It is also utilized in the production of fluorescent probes for biological imaging .
Mecanismo De Acción
The mechanism of action of 5-Ethyl-6-methoxyquinolin-8-amine involves its interaction with specific molecular targets within cells. For example, its antimalarial activity is attributed to its ability to interfere with the heme detoxification pathway in Plasmodium falciparum, leading to the accumulation of toxic heme and subsequent parasite death . In cancer cells, the compound may inhibit key enzymes involved in DNA replication and repair, thereby inducing cell cycle arrest and apoptosis .
Comparación Con Compuestos Similares
6-Methoxyquinolin-8-amine: Lacks the ethyl group at the 5th position but shares similar biological activities.
5-Methyl-6-methoxyquinolin-8-amine: Contains a methyl group instead of an ethyl group at the 5th position, with comparable chemical properties.
8-Aminoquinoline: A simpler structure without the methoxy and ethyl groups, widely studied for its antimalarial properties.
Uniqueness: 5-Ethyl-6-methoxyquinolin-8-amine is unique due to the presence of both the ethyl and methoxy groups, which can influence its chemical reactivity and biological activity. The combination of these substituents may enhance its potency and selectivity as a therapeutic agent .
Propiedades
Fórmula molecular |
C12H14N2O |
|---|---|
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
5-ethyl-6-methoxyquinolin-8-amine |
InChI |
InChI=1S/C12H14N2O/c1-3-8-9-5-4-6-14-12(9)10(13)7-11(8)15-2/h4-7H,3,13H2,1-2H3 |
Clave InChI |
BNHJQUREJAMZKI-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=C(C2=C1C=CC=N2)N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



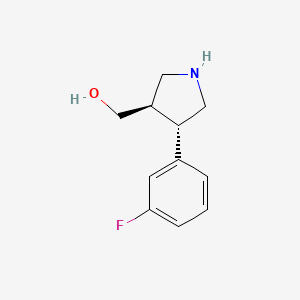
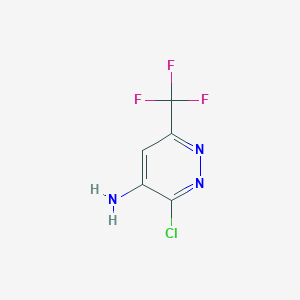



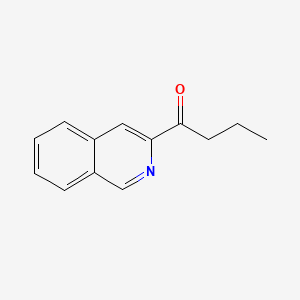
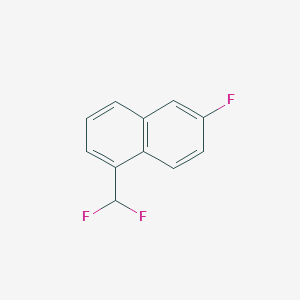
![N5,N5-Dimethylthiazolo[5,4-d]pyrimidine-2,5-diamine](/img/structure/B11900826.png)

